pep2-EVKI

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pep2-EVKI is a synthetic peptide that selectively disrupts the binding of the AMPA receptor subunit GluA2 to protein interacting with C kinase (PICK1). This peptide is used primarily in neuroscience research to study the mechanisms of synaptic plasticity and memory formation .

Métodos De Preparación

Pep2-EVKI is synthesized using standard solid-phase peptide synthesis techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Pep2-EVKI primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. It specifically binds to the PDZ domain of PICK1, disrupting the interaction between PICK1 and GluA2. This binding is highly selective and does not significantly interact with other proteins such as glutamate receptor AMPAR binding protein (GRIP) or ABP .

Aplicaciones Científicas De Investigación

Key Research Findings

- Role in LTP and LTD : Studies have demonstrated that Pep2-EVKI can block both LTP and LTD by disrupting GluA2-PICK1 interactions. This suggests that PICK1 plays a significant role in activity-dependent synaptic changes .

- Impact on Drug-Seeking Behavior : Research indicates that administration of this compound can attenuate cocaine-induced reinstatement of drug-seeking behavior in animal models. This highlights its potential utility in understanding addiction mechanisms, particularly how alterations in AMPA receptor-mediated glutamate transmission contribute to relapse .

- Cellular Studies : In vitro experiments have shown that this compound effectively inhibits the binding of PICK1 to GluR2-containing AMPA receptors, thereby providing insights into receptor trafficking dynamics during synaptic plasticity .

Case Study 1: Cocaine-Induced Reinstatement

In a study examining the effects of this compound on cocaine-seeking behavior, microinjections of the peptide into the nucleus accumbens were performed prior to a priming injection of cocaine. The results indicated a significant reduction in drug-seeking behavior, suggesting that this compound's interference with GluA2 trafficking plays a critical role in modulating addiction-related behaviors .

Case Study 2: Synaptic Plasticity

Another study focused on the role of this compound in synaptic plasticity demonstrated that viral expression of this compound prevented both LTP and LTD in hippocampal slices. This finding underscores the importance of PICK1-GluR2 interactions in maintaining synaptic efficacy during learning and memory processes .

Data Tables

Mecanismo De Acción

Pep2-EVKI exerts its effects by binding to the PDZ domain of PICK1, a protein that interacts with the C-terminal of the AMPA receptor subunit GluA2. This binding disrupts the interaction between PICK1 and GluA2, preventing the trafficking of GluA2-containing AMPA receptors to the synapse. This disruption affects synaptic plasticity processes such as LTP and LTD, which are critical for memory formation and other cognitive functions .

Comparación Con Compuestos Similares

Pep2-EVKI is similar to other peptides that disrupt protein-protein interactions involving AMPA receptors. Some of these similar compounds include:

This compound is unique in its high selectivity for the PICK1-GluA2 interaction, making it a valuable tool for studying specific aspects of AMPA receptor trafficking and synaptic plasticity .

Actividad Biológica

pep2-EVKI is a synthetic peptide that acts as an inhibitor of the interaction between the AMPA receptor subunit GluA2 and the protein interacting with C kinase 1 (PICK1). This peptide has garnered attention due to its selective disruption of this binding, which plays a crucial role in synaptic plasticity, particularly in long-term potentiation (LTP) and long-term depression (LTD). This article reviews the biological activity of this compound, detailing its mechanisms, experimental findings, and implications for neurobiology.

This compound specifically targets the C-terminal PDZ binding site of GluA2, inhibiting its interaction with PICK1. This interaction is essential for the trafficking and surface expression of GluA2-containing AMPA receptors at synapses. By blocking this binding, this compound influences synaptic strength and plasticity without affecting other interactions involving GluA2, such as those with GRIP or ABP .

1. Impact on Synaptic Plasticity

Studies have shown that this compound significantly affects synaptic plasticity in various models:

- In Hippocampal Neurons : The application of this compound resulted in a blockade of LTP and LTD, indicating its role in maintaining long-term synaptic changes. Specifically, it prevented the long-lasting effects associated with these forms of plasticity by disrupting PICK1's interaction with GluA2 .

- In Embryonic Zebrafish : Research demonstrated that this compound could prevent PKCγ-induced trafficking of GluR2-containing AMPA receptors into synaptic membranes. This blockade was shown to inhibit increases in miniature excitatory postsynaptic current (mEPSC) amplitude, highlighting its regulatory role in receptor dynamics during development .

2. Case Studies

Several case studies illustrate the biological activity of this compound:

- Tm4sf2−/y Mice Model : In a study involving Tm4sf2−/y mice, treatment with this compound rescued synaptic impairments linked to alterations in excitatory postsynapse structure and function. The findings suggested that modulation of AMPA receptor interactions could be a therapeutic strategy for cognitive deficits associated with genetic mutations .

- Activity-Dependent Changes : In cultured hippocampal neurons, the application of this compound showed that PICK1’s role in regulating AMPARs was activity-dependent. The blockade led to alterations in receptor composition at the synapse, affecting overall synaptic transmission .

Data Table

| Study | Model | Findings |

|---|---|---|

| Collingridge et al. (2003) | Hippocampal Neurons | Disruption of LTP/LTD by this compound; selective inhibition of PICK1-GluA2 binding |

| Yao et al. (2008) | Tm4sf2−/y Mice | Rescue of cognitive deficits; modulation of AMPAR interactions |

| Dickinson et al. (2009) | Zebrafish | Prevention of PKCγ-induced mEPSC amplitude increase; impact on receptor trafficking |

Propiedades

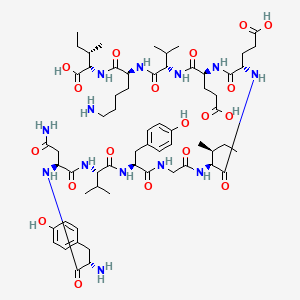

IUPAC Name |

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H95N13O19/c1-9-33(7)51(61(92)69-41(22-24-47(80)81)55(86)67-42(23-25-48(82)83)57(88)73-49(31(3)4)59(90)68-40(13-11-12-26-63)56(87)75-52(62(93)94)34(8)10-2)72-46(79)30-66-54(85)43(28-36-16-20-38(77)21-17-36)71-60(91)50(32(5)6)74-58(89)44(29-45(65)78)70-53(84)39(64)27-35-14-18-37(76)19-15-35/h14-21,31-34,39-44,49-52,76-77H,9-13,22-30,63-64H2,1-8H3,(H2,65,78)(H,66,85)(H,67,86)(H,68,90)(H,69,92)(H,70,84)(H,71,91)(H,72,79)(H,73,88)(H,74,89)(H,75,87)(H,80,81)(H,82,83)(H,93,94)/t33-,34-,39-,40-,41-,42-,43-,44-,49-,50-,51-,52-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQYILLVACJAQP-XMCCVONBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H95N13O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1326.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

ANone: Pep2-EVKI acts as a competitive inhibitor of the interaction between the GluA2 subunit of AMPARs and PICK1 [, ]. PICK1 is a scaffolding protein that binds to GluA2 through a specific PDZ domain interaction. This interaction is necessary for the endocytosis and intracellular trafficking of GluA2-containing AMPARs. By disrupting this interaction, this compound prevents the removal of these receptors from the synapse, effectively enhancing AMPAR-mediated synaptic transmission [].

ANone: Studies have shown that this compound administration into either the nucleus accumbens core or shell attenuates cocaine-induced reinstatement of drug-seeking behavior in animal models []. This suggests that the endocytosis of GluA2-containing AMPARs, regulated by the GluA2-PICK1 interaction, is involved in the reinstatement of drug seeking. Blocking this process with this compound could potentially disrupt the synaptic plasticity changes associated with addiction.

ANone: Yes, research suggests that this compound might have therapeutic potential in neuropathic pain. In rat models of neuropathic pain, this compound alleviated mechanical allodynia (increased sensitivity to pain) and reduced both aversive and depressive-like behaviors []. This effect was linked to the restoration of Long-Term Depression (LTD) at the LA/BLA-CeA synapse, a process that is disrupted in neuropathic pain and involves GluA2-containing AMPAR endocytosis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.